3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,2-diol is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of a methoxy group, a prenyl group, and two hydroxyl groups attached to a benzene ring. This compound is of interest due to its potential biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,2-diol can be achieved through several synthetic routes. One common method involves the alkylation of a suitable phenol precursor with a prenyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-Methoxyphenol
Reagent: 3-Methylbut-2-en-1-yl bromide
Catalyst: Potassium carbonate
Solvent: Acetone
Reaction Conditions: Reflux for several hours
The reaction yields the desired product, which can be purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and prenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the prenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-4-hydroxybenzene-1,2-diol: Lacks the prenyl group.
3-Methoxy-5-(2-methylprop-2-en-1-yl)benzene-1,2-diol: Has a different alkyl group.
3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,4-diol: Hydroxyl groups are in different positions.
Uniqueness
3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,2-diol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and prenyl groups, along with the hydroxyl groups, allows for diverse chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
93930-24-6 |
---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
3-methoxy-5-(3-methylbut-2-enyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H16O3/c1-8(2)4-5-9-6-10(13)12(14)11(7-9)15-3/h4,6-7,13-14H,5H2,1-3H3 |
InChI-Schlüssel |
BQCQHESFXOXBSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=CC(=C(C(=C1)OC)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.